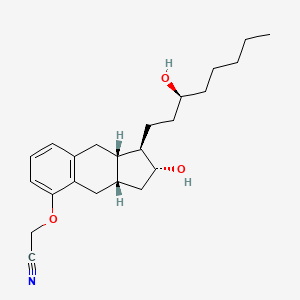Descarboxymethyl Cyanomethyl Treprostinil
CAS No.:
Cat. No.: VC18019556
Molecular Formula: C23H33NO3
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H33NO3 |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetonitrile |
| Standard InChI | InChI=1S/C23H33NO3/c1-2-3-4-7-18(25)9-10-19-20-13-16-6-5-8-23(27-12-11-24)21(16)14-17(20)15-22(19)26/h5-6,8,17-20,22,25-26H,2-4,7,9-10,12-15H2,1H3/t17-,18-,19+,20-,22+/m0/s1 |
| Standard InChI Key | NSNDHTCKHWJUTL-SXFAUFNYSA-N |
| Isomeric SMILES | CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC#N)O)O |
| Canonical SMILES | CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC#N)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Descarboxymethyl Cyanomethyl Treprostinil is systematically named 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetonitrile . Its structure retains the core bicyclic framework of treprostinil but substitutes the carboxylic acid group with a cyanomethyl moiety, altering its pharmacokinetic and receptor-binding properties .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 101692-03-9 | |
| Molecular Formula | ||
| Molar Mass | 371.51 g/mol | |
| Density | 1.106 ± 0.06 g/cm³ | |
| Boiling Point | 565.7 ± 50.0 °C (predicted) | |
| pKa | 15.08 ± 0.40 (predicted) |
The compound’s stereochemistry, particularly the (1R,2R,3aS,9aS) configuration, is critical for its interaction with prostacyclin receptors . X-ray crystallography and NMR studies confirm the retention of treprostinil’s bicyclic scaffold, with modifications at the C-1 position .
Synthesis and Analytical Profiling
Synthetic Pathways
Descarboxymethyl Cyanomethyl Treprostinil is synthesized via selective derivatization of treprostinil. Axios Research identifies it as Treprostinil Impurity 6, formed during incomplete esterification or decarboxylation steps . The process involves:
-
Decarboxylation: Removal of the carboxylic acid group from treprostinil’s side chain.
-
Cyanomethylation: Introduction of a cyanomethyl group via nucleophilic substitution .
Analytical Characterization
Quality control protocols employ high-performance liquid chromatography (HPLC) and mass spectrometry to distinguish it from treprostinil and related impurities . Key spectral signatures include:
Future Directions and Research Gaps
Structural Optimization
Modifying the cyanomethyl group to improve receptor selectivity or metabolic stability could yield novel PAH therapeutics. Computational modeling of IP/EP2/DP1 binding affinities is warranted .
Preclinical Studies
In vitro assays evaluating vasodilatory and antifibrotic activity are critical. The INCREASE trial’s success with inhaled treprostinil in PH-ILD suggests analogous delivery routes for this compound.
Regulatory Considerations
As a synthesis intermediate, its inclusion in drug master files requires stringent impurity profiling per ICH Q3A guidelines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume